(R)-(6,6-Dimethylmorpholin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(6,6-Dimethylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO2 It is a morpholine derivative, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6-Dimethylmorpholin-3-yl)methanol typically involves the reaction of morpholine with formaldehyde and a suitable reducing agent. One common method is the reductive amination of morpholine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of ®-(6,6-Dimethylmorpholin-3-yl)methanol can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-(6,6-Dimethylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
®-(6,6-Dimethylmorpholin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-(6,6-Dimethylmorpholin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-Morpholine-3-methanol
- ®-6-Methylmorpholin-3-yl)methanol
- ®-6,6-Dimethylmorpholine
Uniqueness
®-(6,6-Dimethylmorpholin-3-yl)methanol is unique due to the presence of the dimethyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(3R)-6,6-dimethylmorpholin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-8-6(3-9)4-10-7/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
ZWERJFGUTBVICB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(CN[C@@H](CO1)CO)C |
Canonical SMILES |
CC1(CNC(CO1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.